molecular formula C22H19ClN4O3S B2866952 8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 303970-34-5

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2866952
CAS RN: 303970-34-5
M. Wt: 454.93
InChI Key: VWWJLEOPOCWMRN-UHFFFAOYSA-N
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Description

8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19ClN4O3S and its molecular weight is 454.93. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

One study describes the alkylation of 3-cyanopyridine-2(1H)-thiones with 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)-xanthene, leading to the formation of complex heterocyclic systems. This process yields pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives in good yields, showcasing the compound's utility in creating condensed sulfur-containing pyridine systems (Dotsenko, Sventukh, & Krivokolysko, 2012).

Biological Activity

Another area of research involves the design of tricyclic xanthine derivatives, including 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, as multitarget drugs for neurodegenerative diseases. These compounds are evaluated for their ability to bind adenosine receptor subtypes and inhibit monoamine oxidases, indicating potential therapeutic applications. For instance, one compound showed potent dual-target-directed A1/A2A adenosine receptor antagonism, along with triple-target inhibition, highlighting its promise for treating neurodegenerative conditions (Brunschweiger et al., 2014).

Antimicrobial and Antitumor Activities

Research into new derivatives of 8-Chloro-theophylline, which shares structural similarities with the compound , demonstrated antimicrobial activity. These studies synthesized various chalcone compounds and evaluated their effectiveness against microbial targets, providing insights into the compound's potential for developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).

Enzyme Inhibition for Drug Development

Additionally, 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, related to the compound in focus, were synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors. These studies involved characterizing compounds based on their inhibitory activities, contributing to the development of new drugs for treating diseases such as diabetes (Mo et al., 2015).

properties

IUPAC Name

8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c1-13-3-5-14(6-4-13)11-27-18-19(26(2)21(30)25-20(18)29)24-22(27)31-12-17(28)15-7-9-16(23)10-8-15/h3-10H,11-12H2,1-2H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWJLEOPOCWMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.